N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide
Overview
Description
N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with cyclohexyl and oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-hydroxybenzoic acid with cyclohexylamine under acidic conditions to yield 4-cyclohexylaminobenzoic acid.
Esterification: The carboxylic acid group of 4-cyclohexylaminobenzoic acid is then esterified using an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid.
Oxidation: The ester is oxidized to form the corresponding oxoethoxy derivative using an oxidizing agent such as potassium permanganate.
Amidation: Finally, the oxoethoxy derivative is reacted with cyclohexylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the oxoethoxy group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the design of molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is explored for its use in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity, which can modulate various biochemical pathways. The oxoethoxy group plays a crucial role in these interactions, providing a site for hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethyl]benzamide: Similar structure but lacks the oxoethoxy group.
N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxopropoxy]benzamide: Contains a propoxy group instead of an ethoxy group.
Uniqueness
N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide is unique due to the presence of the oxoethoxy group, which enhances its ability to participate in specific chemical reactions and interactions with biological targets
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-20(22-17-7-3-1-4-8-17)15-26-19-13-11-16(12-14-19)21(25)23-18-9-5-2-6-10-18/h11-14,17-18H,1-10,15H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBUKAOJQGMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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